molecular formula C22H28N4O4S B2442815 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898434-28-1

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2442815
CAS RN: 898434-28-1
M. Wt: 444.55
InChI Key: KWLKJJBCXXYODM-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis of novel compounds with structures related to the specified chemical, demonstrating significant biological activities. For instance, compounds derived from benzodifuranyl and related heterocyclic structures have shown potential as anti-inflammatory and analgesic agents, highlighting their relevance in medicinal chemistry and pharmaceutical research (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings underscore the importance of exploring such compounds for their therapeutic potentials.

Antitumor and Anticancer Properties

Several studies have indicated that structurally similar compounds possess antitumor and anticancer activities. Novel synthesis routes have led to heterocyclic compounds derived from cyano-N-substituted acetamides, which were evaluated for their antiproliferative activity against various cancer cell lines, showing promising results (Shams et al., 2010). This suggests a potential research path for the development of new anticancer agents based on the structural framework similar to the compound .

Antimicrobial and Antihyperlipidemic Activities

Research has also extended to the synthesis and evaluation of new heterocycles for antimicrobial and antihyperlipidemic activities. Compounds incorporating thieno[2,3-d]pyrimidin-4-ones have been synthesized and shown to exhibit marked sedative actions in addition to their antimicrobial properties (Manjunath et al., 1997). Additionally, derivatives of similar compounds have been explored for their antihyperlipidemic activity, demonstrating the broad therapeutic potential of such chemical structures (Gadad et al., 1996).

Chemical Synthesis and Library Generation

The generation of structurally diverse libraries from compounds with similar structural motifs to the specified chemical highlights the versatility of such compounds in chemical synthesis. These libraries serve as valuable resources for the discovery of new bioactive molecules with potential applications in various fields of research and development (Roman, 2013).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-25(2)9-4-10-26-17-6-3-5-16(17)21(24-22(26)28)31-14-20(27)23-15-7-8-18-19(13-15)30-12-11-29-18/h7-8,13H,3-6,9-12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLKJJBCXXYODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

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